7-Fluoro-4-trifluoromethoxy-1H-indole
Overview
Description
7-Fluoro-4-trifluoromethoxy-1H-indole is a fluorinated indole derivative characterized by the presence of a fluorine atom at the 7th position and a trifluoromethoxy group at the 4th position on the indole ring. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-trifluoromethoxy-1H-indole typically involves the electrophilic fluorination of indole derivatives. One common method includes the use of trifluoromethyl hypofluorite (CF3OF) for the fluorination of N-acylindole, resulting in a mixture of fluoroindoline derivatives . Another approach involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles, leading to the formation of fluoroindolines .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-trifluoromethoxy-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Cesium fluoroxysulfate, Selectfluor, or trifluoromethyl hypofluorite.
Major Products: The major products formed from these reactions include various fluoroindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Fluoro-4-trifluoromethoxy-1H-indole involves its interaction with various enzymes and receptors in the body. It acts as an agonist at serotonin receptors, increasing serotonin levels in the brain, and as an inhibitor of monoamine oxidase, leading to elevated levels of monoamine neurotransmitters such as dopamine and norepinephrine. These interactions result in a range of biochemical and physiological effects, including antidepressant-like effects and reduced inflammation.
Comparison with Similar Compounds
- 3-Fluoroindole
- 2-Methyl-3-fluoroindole
- 3-Trifluoromethoxyindole
- 2-Fluoro-1-methyl-1H-indole
Comparison: 7-Fluoro-4-trifluoromethoxy-1H-indole is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which confer distinct chemical and biological properties. Compared to other fluoroindoles, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
7-Fluoro-4-trifluoromethoxy-1H-indole is a fluorinated indole derivative notable for its diverse biological activities. This compound features a fluorine atom at the 7th position and a trifluoromethoxy group at the 4th position of the indole ring, enhancing its stability and biological interactions. Indole derivatives are significant in medicinal chemistry due to their roles in drug development, particularly in areas such as oncology and neurology.
The unique structure of this compound allows it to engage in various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be achieved with lithium aluminum hydride.
- Substitution : Electrophilic and nucleophilic substitutions are common, especially at the fluorinated positions.
The biological activity of this compound primarily stems from its interactions with various receptors and enzymes:
- Serotonin Receptors : Acts as an agonist, potentially increasing serotonin levels, which may contribute to antidepressant-like effects.
- Monoamine Oxidase Inhibition : Inhibits monoamine oxidase, leading to elevated levels of neurotransmitters such as dopamine and norepinephrine, which can enhance mood and cognitive functions.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activities, including anticancer properties and potential neuroprotective effects.
Anticancer Activity
The compound has shown promising results against various cancer cell lines. In vitro studies have indicated:
In comparison to sorafenib, a known anticancer agent, this compound exhibited lower IC50 values in both MCF-7 and HCT116 cell lines, indicating superior efficacy.
Neuroprotective Effects
The compound's ability to modulate serotonin levels suggests potential applications in treating mood disorders. Its mechanism involving serotonin receptor agonism could lead to therapeutic advancements in depression treatment.
Case Studies
- VEGFR-2 Inhibition : A study highlighted the compound's strong binding affinity to VEGFR-2, with an IC50 value of 25 nM, outperforming sorafenib (35 nM). This suggests a robust potential for targeting angiogenesis in tumors .
- Cytotoxicity Assessment : The compound was evaluated for cytotoxic effects on human cancer cell lines, revealing a selectivity index that indicates high safety levels while maintaining potent anticancer activity .
Comparative Analysis
Compared to other indole derivatives, such as 3-fluoroindole and 2-methyl-3-fluoroindole, this compound possesses enhanced stability and specific interactions with biological targets. Its unique trifluoromethoxy group contributes to improved lipophilicity and metabolic stability, making it a valuable candidate in drug design .
Properties
IUPAC Name |
7-fluoro-4-(trifluoromethoxy)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-6-1-2-7(15-9(11,12)13)5-3-4-14-8(5)6/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPUBEFBWBWPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1OC(F)(F)F)C=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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